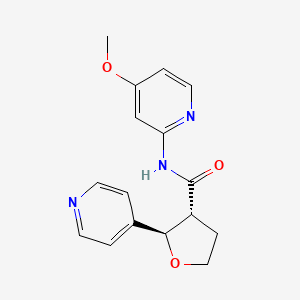![molecular formula C15H17FN4O2 B7339204 3-fluoro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid](/img/structure/B7339204.png)
3-fluoro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-fluoro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by the name of "AZD-9291," which is a drug used for the treatment of non-small cell lung cancer.
作用機序
The mechanism of action of 3-fluoro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid involves the inhibition of EGFR. This compound selectively targets mutant forms of EGFR, which are commonly found in non-small cell lung cancer patients. By inhibiting EGFR, this compound prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival. This ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of EGFR. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which ultimately leads to the death of cancer cells. Apart from its anti-cancer effects, this compound has also been studied for its potential effects on the central nervous system. Studies have shown that this compound may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
The main advantage of using 3-fluoro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid in lab experiments is its specificity towards mutant forms of EGFR. This compound selectively targets mutant forms of EGFR, which makes it a promising candidate for the development of drugs for the treatment of non-small cell lung cancer. However, one limitation of using this compound in lab experiments is its high cost. The synthesis of this compound involves a series of chemical reactions, which makes it expensive to produce in large quantities.
将来の方向性
There are several future directions for the research on 3-fluoro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid. One direction is the development of more potent and selective EGFR inhibitors for the treatment of non-small cell lung cancer. Another direction is the study of this compound's potential effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of more cost-effective synthesis methods for this compound could lead to its wider use in scientific research.
合成法
The synthesis of 3-fluoro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid involves a series of chemical reactions. The starting material is 4-bromo-3-fluorobenzoic acid, which is reacted with sodium azide to form 4-azido-3-fluorobenzoic acid. This compound is then reacted with (S)-tert-butyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-1H-1,2,3-triazole-4-carboxylate to form this compound.
科学的研究の応用
3-fluoro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid has potential applications in various fields of scientific research. It is mainly used in the development of drugs for the treatment of non-small cell lung cancer. This compound is a third-generation epidermal growth factor receptor (EGFR) inhibitor that selectively targets mutant forms of EGFR, which are commonly found in non-small cell lung cancer patients. Apart from cancer research, this compound has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-fluoro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2/c16-14-8-11(15(21)22)3-4-12(14)9-19-6-1-2-13(19)10-20-7-5-17-18-20/h3-5,7-8,13H,1-2,6,9-10H2,(H,21,22)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMIBTYMKNTZQL-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=C(C=C(C=C2)C(=O)O)F)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=C(C=C(C=C2)C(=O)O)F)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3R)-N-cyclopropyl-2-[(2-methylfuran-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7339132.png)
![(3R)-N-cyclopropyl-2-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7339138.png)

![N-methyl-5-[(4-methylcyclohexanecarbonyl)amino]-1H-indole-2-carboxamide](/img/structure/B7339151.png)
![2-[[4-[[(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbonyl]amino]benzoyl]amino]acetic acid](/img/structure/B7339163.png)

![(1R,2S)-2-[(6-pyridin-2-ylpyridine-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7339183.png)
![(3S)-3-[(1,1-dioxo-1,2-thiazolidine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B7339187.png)
![5-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B7339192.png)
![2-chloro-4-[[(2S)-2-(triazol-1-ylmethyl)pyrrolidin-1-yl]methyl]benzoic acid](/img/structure/B7339213.png)
![4-[[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]methyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7339216.png)
![2-chloro-4-[[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]methyl]benzoic acid](/img/structure/B7339222.png)
![2-[[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]methyl]benzoic acid](/img/structure/B7339225.png)
![2-chloro-3-[[(2S)-2-[(4-cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]methyl]benzoic acid](/img/structure/B7339233.png)
